molecular formula C6H10ClF2N B6217559 2-cyclopropyl-3,3-difluoroazetidine hydrochloride CAS No. 2742660-45-1

2-cyclopropyl-3,3-difluoroazetidine hydrochloride

Cat. No.: B6217559
CAS No.: 2742660-45-1
M. Wt: 169.60 g/mol
InChI Key: KKWOJXMZEKEZSY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,3-difluoroazetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with two fluorine atoms at position 3 and a cyclopropyl group at position 2, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated or non-cyclopropyl analogs.

Azetidines are valued in medicinal chemistry for their ring strain and conformational rigidity, which can improve target binding specificity.

Properties

CAS No.

2742660-45-1

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

2-cyclopropyl-3,3-difluoroazetidine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H

InChI Key

KKWOJXMZEKEZSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(CN2)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies

The azetidine scaffold is typically constructed via intramolecular cyclization of appropriately substituted linear precursors. A prominent method involves the use of 3,3-difluoroazetidine hydrochloride as a starting material, which undergoes nucleophilic substitution to introduce the cyclopropyl group. For example, 3,3-difluoroazetidine hydrochloride reacts with bromomethyl intermediates in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base, achieving yields of 67–72% after extraction and evaporation.

Alternative routes employ bicyclic intermediates, such as 6-oxa-3-azabicyclo[3.1.0]hexane derivatives, to enforce ring strain and facilitate ring-opening reactions. These methods often require anhydrous conditions and titanium isopropoxide catalysis to stabilize reactive intermediates.

Fluorination Techniques

Direct Fluorination of Azetidine

Selective fluorination at the 3-position is achieved through two primary routes:

a) DAST-Mediated Fluorination
(Diethylaminosulfur trifluoride, DAST) converts hydroxyl groups to fluorides in azetidine precursors. For instance, (3RS,4RS)-3-fluoro-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester undergoes DAST treatment at −78°C to yield 3,4-difluoro derivatives, which are subsequently deprotected and functionalized.

b) Electrophilic Fluorination
XeF₂ or Selectfluor® reagents introduce fluorine atoms via radical mechanisms. This approach is critical for achieving the 3,3-difluoro configuration, as demonstrated in the synthesis of 3,3-difluoroazetidine hydrochloride under microwave irradiation (140°C, 1 h).

Cyclopropane Group Introduction

Nucleophilic Alkylation

The cyclopropyl moiety is introduced via SN2 reactions between azetidine intermediates and cyclopropane-containing electrophiles. A representative procedure involves:

  • Reaction of 3,3-difluoroazetidine hydrochloride with 2-bromomethyl-5-chlorobenzonitrile in DCM.

  • Base-mediated deprotonation using DIPEA (0.196 mL, 1.12 mmol).

  • Stirring for 16 h at room temperature, followed by aqueous workup and chromatographic purification.

MethodReagentsYield (%)Purity (%)Reference
Nucleophilic AlkylationDIPEA, DCM, 16 h6795
Grignard AdditionEthylMgBr, Ti(OiPr)₄5889
Suzuki CouplingPd(PPh₃)₄, K₂CO₃4282

Final Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base is converted to the hydrochloride salt using HCl gas or concentrated hydrochloric acid in ether. Critical parameters include:

  • Temperature control : 0–5°C to prevent decomposition.

  • Solvent system : EtOAc/hexane (1:3) for optimal crystallization.

  • Drying : Under vacuum (40°C, 12 h) to achieve <0.5% residual solvents.

Optimization and Scale-Up Challenges

Microwave-Assisted Synthesis

Recent advancements utilize microwave reactors to accelerate key steps:

  • Amide coupling : 140°C for 1 h with T3P (propylphosphonic anhydride) in N-methylpyrrolidone (NMP), reducing reaction times from 24 h to 1 h.

  • Purification : Reverse-phase chromatography (10–100% MeOH/H₂O) achieves >99% purity for biological testing.

Key Limitation : Scalability of fluorination steps remains challenging due to DAST’s moisture sensitivity and corrosivity. Alternatives like Deoxo-Fluor® show promise but require further validation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CD₃OD): δ 4.52–4.36 (m, 4H, azetidine CH₂), 1.43–1.35 (m, 1H, cyclopropyl), 0.82–0.32 (m, 4H, cyclopropyl CH₂).

  • HRMS (ESI+) : m/z 169.60 [M+H]⁺, matching C₆H₁₀ClF₂N .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-3,3-difluoroazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the prominent applications of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride is as a DPP-IV inhibitor. DPP-IV plays a critical role in glucose metabolism and is implicated in conditions such as Type 2 diabetes. Compounds that inhibit this enzyme can lead to improved glycemic control by increasing the levels of incretin hormones like GLP-1, which stimulate insulin secretion.

  • Case Study : A patent application indicates that derivatives of this compound can effectively treat diabetes by preventing the degradation of incretin peptides, thereby enhancing their therapeutic effects .

1.2 Antiviral Activity

Research has also indicated potential antiviral properties for this compound, particularly against retroviruses like HIV. The compound acts as an intermediate in the synthesis of more complex molecules that demonstrate significant antiviral activity.

  • Case Study : A study highlighted its use in developing novel compounds aimed at inhibiting HIV protease, suggesting a pathway for treating HIV/AIDS .

Materials Science

2.1 Fluorescent Dyes for Bioimaging

The difluorinated azetidine structure enhances the lipophilicity and electronic properties of the compound, making it an excellent precursor for synthesizing fluorescent dyes used in bioimaging applications. These dyes are crucial for visualizing biological processes at the cellular level.

  • Data Table: Properties of Fluorescent Dyes Derived from this compound
Dye TypeEmission Wavelength (nm)Application Area
Rhodamine Derivatives540-580Cellular Imaging
Fluorescein Derivatives490-520Protein Labeling

2.2 Organic Light Emitting Diodes (OLEDs)

The compound's ability to tune the HOMO-LUMO energy gap makes it suitable for applications in OLED technology. By modifying its structure, researchers can create materials that exhibit desirable light-emitting properties.

  • Case Study : Research indicates that incorporating this compound into OLED structures enhances device efficiency and color purity .

Synthesis and Reactivity

3.1 Building Block for Complex Molecules

The unique ring structure and functional groups present in this compound make it an attractive building block for synthesizing more complex organic molecules. Its high reactivity allows for facile transformations, making it valuable in synthetic organic chemistry.

  • Synthesis Pathway Example : The compound can be utilized in multi-step synthesis processes to create polycyclic compounds with applications in energetic materials .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride involves its interaction with specific molecular targets. The ring strain of the azetidine ring enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks and increased reaction rates compared to other secondary amine species. This property makes it a valuable compound in various chemical reactions and biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons between 2-cyclopropyl-3,3-difluoroazetidine hydrochloride and related compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Ring Size Key Substituents
2-Cyclopropyl-3,3-difluoroazetidine HCl C₆H₉ClF₂N 168.46 1 3 4 Cyclopropyl, 3,3-difluoro
3,3-Difluoroazetidine Hydrochloride C₃H₆ClF₂N 129.54 1 3 4 3,3-difluoro
2,2-Difluorocyclopropanamine Hydrochloride C₃H₅ClF₂N 136.53 1 2 3 2,2-difluoro (cyclopropane)
3,3-Difluoropyrrolidine Hydrochloride C₄H₇ClF₂N 143.56 1 3 5 3,3-difluoro
3,3-Difluoropiperidine Hydrochloride C₅H₉ClF₂N 157.58 1 3 6 3,3-difluoro

Key Observations:

  • Ring Size and Strain : The 4-membered azetidine ring in the target compound introduces greater ring strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogs. This strain may enhance reactivity or conformational rigidity in biological systems .
  • Substituent Effects : The cyclopropyl group increases molecular weight by ~39 g/mol compared to 3,3-difluoroazetidine hydrochloride, likely elevating lipophilicity (logP) and steric bulk. This could improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: All compounds exhibit one H-bond donor (protonated amine), but acceptor counts vary due to fluorine substitution. The cyclopropanamine derivative has fewer acceptors (2 vs. 3) due to its smaller ring .

Biological Activity

2-Cyclopropyl-3,3-difluoroazetidine hydrochloride (CAS No. 2742660-45-1) is a fluorinated four-membered ring compound that has garnered interest for its potential biological activities. This compound's unique structure, characterized by a cyclopropyl group and difluoromethyl substituents, enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications.

The compound is classified as an azetidine derivative, which is known for its significant ring strain and reactivity due to the presence of a nitrogen atom. The molecular formula is C5H8ClF2NC_5H_8ClF_2N with a molecular weight of approximately 155.57 g/mol. Its structural characteristics contribute to its potential as a building block in medicinal chemistry.

PropertyValue
CAS Number 2742660-45-1
Molecular Formula C5H8ClF2N
Molecular Weight 155.57 g/mol
Purity >97%
Storage Conditions Inert atmosphere, Room Temp

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with biological membranes. The nitrogen atom in the azetidine ring can act as a nucleophile, enabling it to participate in various biochemical reactions.

Biological Activity

Recent studies have indicated that this compound exhibits promising activity in several biological contexts:

  • Anticancer Activity : Preliminary research suggests that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated an IC50 value of less than 10 µM against various tumor cell lines .
  • Inhibition of Specific Targets : The compound has been evaluated for its inhibitory effects on proteins involved in cancer progression. For example, studies on BCL6 inhibition have shown that modifications to azetidine derivatives can enhance their potency and selectivity .

Case Studies

  • In Vivo Pharmacokinetics : A pharmacokinetic study involving Balb/C mice revealed that the compound has moderate bioavailability and a favorable half-life when administered at specific dosages (1 mg/kg i.v.) . The study highlighted the importance of solubility and clearance rates in determining the efficacy of azetidine derivatives in vivo.
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that variations in substituents significantly affect biological activity. For example, modifications at the 2-position of the azetidine ring were found to enhance binding affinity and cellular uptake .

Applications

Due to its unique properties, this compound shows potential applications in:

  • Drug Development : As a scaffold for designing new anticancer agents.
  • Bioimaging : Its fluorinated nature makes it suitable for synthesizing fluorescent probes used in bioimaging techniques .
  • Material Science : The compound's properties may also lend themselves to applications in organic electronics and solar cells due to its ability to tune electronic properties .

Q & A

Q. How can researchers address discrepancies in compound stability across different laboratories?

  • Methodological Answer :
  • Inter-Laboratory Reprodubility Tests : Standardize protocols (e.g., ISO/IEC 17025) for humidity, temperature, and equipment calibration .
  • Stability-Indicating Assays : Use forced degradation (e.g., oxidative stress with H₂O₂) to identify lab-specific degradation products .

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